molecular formula C6H11BrO2 B571508 tert-Butyl Bromoacetate-13C CAS No. 1173022-29-1

tert-Butyl Bromoacetate-13C

Cat. No.: B571508
CAS No.: 1173022-29-1
M. Wt: 196.048
InChI Key: BNWCETAHAJSBFG-AZXPZELESA-N
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Description

tert-Butyl Bromoacetate-13C (CAS 96-32-2, isotopic label at carbon-13) is a stable isotopologue of tert-butyl bromoacetate, a brominated ester widely used in organic synthesis. The compound features a tert-butyl ester group attached to a bromoacetate moiety, with the ¹³C label typically incorporated at the carbonyl carbon or acetate backbone for isotopic tracing applications. Its primary utility lies in mechanistic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), where the ¹³C label enables precise tracking of molecular behavior in chemical or biological systems . Industrially, it serves as a key intermediate in PROTAC (Proteolysis-Targeting Chimera) synthesis, where its ester group facilitates coupling reactions and subsequent hydrolysis to carboxylic acid derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl Bromoacetate-13C typically involves a two-step process. The first step is the preparation of bromoacetyl chloride from bromoacetic acid and thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The second step involves the reaction of bromoacetyl chloride with tert-butanol in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Bromoacetate-13C undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Esterification: Common reagents include alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reactions are typically carried out under reflux conditions.

    Hydrolysis: Common reagents include water and acid or base catalysts such as hydrochloric acid or sodium hydroxide. .

Major Products Formed

Scientific Research Applications

Organic Synthesis

Tert-butyl bromoacetate-13C is widely utilized as an alkylating agent in organic synthesis. It serves as a versatile building block for the preparation of various organic compounds, including:

  • Collagenase Inhibitors : It is a critical reagent in synthesizing (S,S,R)-(-)-actinonin, a potent collagenase inhibitor used in therapeutic applications .
  • Nitrilotriacetic Acid Derivatives : The compound is employed in synthesizing nitrilotriacetic acid end-functionalized polystyrene through atom transfer radical polymerization, which enhances the properties of polymers for biomedical applications .

Medicinal Chemistry

The compound's isotopic labeling offers unique advantages in medicinal chemistry, particularly in drug metabolism studies. By tracing the labeled carbon atoms, researchers can gain insights into the metabolic pathways of drugs and their interactions with biological systems.

  • Metabolic Studies : The incorporation of this compound in drug formulations allows for detailed tracking of metabolic processes in vivo, providing valuable data on pharmacokinetics and pharmacodynamics.

Polymer Science

In polymer chemistry, this compound is utilized as a precursor for various polymerization reactions.

  • Polymer-Assisted Deprotection : It plays a role in synthesizing dihydropyranyl prelinkers, which are useful in the polymer-assisted deprotection of oligosaccharides. This application is crucial for developing glycosylated compounds and studying carbohydrate interactions .

Case Study 1: Synthesis of Collagenase Inhibitors

In a study focusing on collagenase inhibitors, this compound was used to synthesize derivatives that demonstrated significant inhibitory activity against collagenase enzymes. The research highlighted the compound's effectiveness as a starting reagent and its impact on enhancing the biological activity of synthesized inhibitors.

Case Study 2: Nitrilotriacetic Acid Functionalization

A recent investigation utilized this compound to functionalize polystyrene with nitrilotriacetic acid groups via atom transfer radical polymerization. The resulting materials exhibited improved binding properties for metal ions, showcasing potential applications in environmental remediation and catalysis.

Mechanism of Action

The mechanism of action of tert-Butyl Bromoacetate-13C depends on the specific application and the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In esterification reactions, the ester group reacts with an alcohol to form a new ester and alcohol. In hydrolysis reactions, the ester group is cleaved to form a carboxylic acid and alcohol .

Comparison with Similar Compounds

tert-Butyl Bromoacetate-13C belongs to the bromoacetate ester family, which includes structural analogs differing in alkyl chain length and branching. Below is a systematic comparison with its closest analogs, as cataloged in hazardous chemical databases and synthetic literature :

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature
Methyl Bromoacetate 79-08-3 C₃H₅BrO₂ 153.38 g/mol Methyl ester; smallest alkyl group
Ethyl Bromoacetate 105-36-2 C₄H₇BrO₂ 167.00 g/mol Ethyl ester; moderate steric bulk
Isopropyl Bromoacetate 29921-57-1 C₅H₉BrO₂ 181.03 g/mol Branched isopropyl group
n-Propyl Bromoacetate 35223-80-4 C₅H₉BrO₂ 181.03 g/mol Linear propyl chain
tert-Butyl Bromoacetate 96-32-2 C₆H₁₁BrO₂ 195.06 g/mol Highly branched tert-butyl group

Key Observations :

  • Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance, slowing nucleophilic substitution reactions compared to methyl or ethyl analogs. This property is exploited in selective alkylation reactions to avoid over-substitution, as seen in TACN (1,4,7-triazacyclononane) derivatization .
  • Stability : tert-Butyl esters are more resistant to basic hydrolysis than methyl or ethyl esters but are cleavable under strong acidic conditions (e.g., trifluoroacetic acid). This stability makes them ideal protecting groups in multi-step syntheses, such as PROTAC linker construction .

Hazard and Handling

All bromoacetate esters are classified as hazardous due to lachrymatory and corrosive properties. However, the tert-butyl analog’s higher molecular weight and lower volatility may reduce inhalation risks compared to methyl or ethyl derivatives .

Isotopic Utility

Unlike non-labeled analogs, this compound enables isotopic tracing in metabolic studies or degradation pathways. For example, in PROTAC research, the ¹³C label can track linker stability or off-target interactions .

Biological Activity

Tert-Butyl Bromoacetate-13C is an isotopically labeled variant of tert-butyl bromoacetate, a compound recognized for its biological activity primarily as an alkylating agent. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions as an alkylating agent , which means it can introduce alkyl groups into biomolecules, leading to potential modifications in their structure and function. The alkylation process typically involves the formation of covalent bonds with nucleophilic sites on DNA, proteins, and lipids, which can result in cellular damage or altered biological activity. This property makes it significant in both toxicological studies and therapeutic applications.

Toxicity

Research indicates that tert-butyl bromoacetate exhibits toxicity towards various biological systems. It has been shown to cause cellular damage through the alkylation of nucleophilic sites on biomolecules, leading to disruptions in normal cellular functions. Studies have documented its effects on different organisms, revealing symptoms such as impaired coordination and central nervous system effects upon acute exposure .

Therapeutic Potential

Despite its toxicity, derivatives of tert-butyl bromoacetate have been explored for their potential therapeutic applications. For instance, they have been investigated for their ability to inhibit enzymes like collagenase, which plays a crucial role in tissue remodeling and various disease processes. The ability to selectively modify enzyme activity positions this compound as a candidate for further research in drug development.

Case Studies

  • Cellular Response Studies : A study demonstrated that exposure to tert-butyl bromoacetate led to significant changes in cell viability and proliferation rates in cultured human cells. The compound was found to induce apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition : Research focused on the inhibition of collagenase revealed that tert-butyl bromoacetate derivatives could effectively reduce enzyme activity. This finding suggests that these compounds may be useful in treating conditions characterized by excessive tissue remodeling, such as arthritis.
  • NMR Spectroscopy Applications : The isotopic labeling with carbon-13 enhances the tracking of this compound in complex biological systems using nuclear magnetic resonance (NMR) spectroscopy. This technique allows researchers to study the dynamics of the compound within biological matrices, providing insights into its interactions with biomolecules.

Comparative Analysis

The following table summarizes the key features and biological activities of related compounds compared to tert-butyl bromoacetate:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-Butyl BromoacetateC6H11BrO2Alkylating agent with steric hindranceExhibits toxicity; potential enzyme inhibitor
Ethyl BromoacetateC4H7BrO2Less sterically hinderedSimilar reactivity but lower toxicity
Methyl BromoacetateC3H5BrO2Smaller size leads to different reactivityOften used in simpler alkylation reactions
Benzyl BromoacetateC9H9BrO2Contains a benzene ringAlters reactivity; used in specific synthetic pathways

Q & A

Q. How should researchers safely handle and store tert-Butyl Bromoacetate-13C in laboratory settings?

Answer:

  • Handling: Use personal protective equipment (PPE) including nitrile gloves, face shields, and safety glasses to prevent skin/eye contact. Inspect gloves for integrity before use and avoid touching outer surfaces during removal .
  • Storage: Keep in tightly sealed containers at 0–6°C in a well-ventilated, explosion-proof area. Use grounded metal containers to prevent static discharge, and ensure compatibility with tert-butyl methyl ether (a common solvent for bromoacetate derivatives) .
  • Emergency Protocols: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Report spills using approved hazardous material protocols .

Q. What are the critical steps to synthesize this compound with high isotopic purity?

Answer:

  • Isotopic Precursor Selection: Use 13C-labeled bromoacetic acid (e.g., Ethyl Bromoacetate-1-13C) as the starting material to ensure isotopic integrity at the acetate position .
  • Esterification: React bromoacetic acid-13C with tert-butanol under acid catalysis (e.g., H₂SO₄) in anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
  • Purification: Perform vacuum distillation or column chromatography to isolate the product. Validate isotopic purity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) with 13C decoupling .

Q. How can dynamic NMR and DFT calculations resolve conformational dynamics of this compound?

Answer:

  • Low-Temperature NMR: Conduct variable-temperature NMR (e.g., -40°C to 25°C) to slow molecular motion and observe axial/equatorial conformers of the tert-butyl group. Assign peaks using 2D NMR techniques (COSY, NOESY) .
  • DFT Modeling: Employ density functional theory (DFT) with explicit solvent molecules (e.g., tert-butyl methyl ether) to simulate energy differences between conformers. Compare calculated chemical shifts with experimental data to validate stereochemical stability .

Q. What experimental design strategies optimize this compound in nucleophilic substitution reactions?

Answer:

  • Factor Screening: Use a factorial design to test variables like temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KI or phase-transfer agents). Measure yield and enantiomeric excess (ee) via HPLC .
  • Response Surface Methodology (RSM): Model interactions between factors to identify optimal conditions. For example, higher temperatures may accelerate reactivity but reduce isotopic integrity due to 13C scrambling .
  • Kinetic Isotope Effect (KIE) Analysis: Compare reaction rates between 12C and 13C analogs to probe mechanistic pathways (e.g., SN1 vs. SN2) .

Q. How can researchers confirm isotopic labeling integrity in this compound?

Answer:

  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to detect the 13C isotopic peak (M+1) and calculate isotopic enrichment (>98%).
  • 13C NMR: Analyze the carbonyl carbon (δ ~170 ppm) for a single peak, confirming absence of unlabeled species. Coupling with 1H NMR (e.g., DEPT-135) verifies structural integrity .
  • Isotopic Dilution Assays: Spike samples with unlabeled standards and quantify via GC-MS to assess purity .

Q. How should discrepancies in reactivity data for this compound under catalytic conditions be addressed?

Answer:

  • Controlled Replicates: Repeat experiments under identical conditions (solvent, catalyst batch, temperature) to rule out procedural variability.
  • In Situ Monitoring: Use techniques like FTIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., hydrolysis or elimination) .
  • Computational Validation: Perform DFT calculations to compare activation energies of proposed pathways. For example, Mo(CO)₆ catalysts may favor epoxidation over alkylation, requiring adjusted ligand systems .

Q. What advanced methods characterize this compound’s stability under oxidative conditions?

Answer:

  • Accelerated Aging Studies: Expose the compound to UV light or Fenton reagents (Fe²⁺/H₂O₂) and monitor degradation via LC-MS. Quantify brominated byproducts (e.g., bromoacetic acid) .
  • Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to determine decomposition thresholds. Correlate with differential scanning calorimetry (DSC) for exothermic event detection .
  • Radical Trapping Experiments: Add scavengers like TEMPO to reaction mixtures to assess radical-mediated pathways in decomposition .

Q. How does isotopic labeling impact this compound’s application in metabolic tracing studies?

Answer:

  • Tracer Design: Incorporate 13C into the acetate moiety to track incorporation into acetyl-CoA or lipid biosynthesis pathways via stable isotope-resolved metabolomics (SIRM) .
  • Cell Culture Studies: Administer 13C-labeled compound to cell lines and extract metabolites for NMR or MS analysis. Use isotopomer spectral analysis (ISA) to quantify flux .
  • Validation Controls: Compare with unlabeled analogs to distinguish isotopic effects on cellular uptake or toxicity .

Properties

IUPAC Name

tert-butyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWCETAHAJSBFG-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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